(1S,2R)-2-(3,5-difluorophenyl)cyclopentanol
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Overview
Description
(1S,2R)-2-(3,5-difluorophenyl)cyclopentanol is a chiral cyclopentanol derivative with two fluorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3,5-difluorophenyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 3,5-difluorobenzene.
Grignard Reaction: A Grignard reagent is prepared from 3,5-difluorobromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclopentanone to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated chiral resolution techniques to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(3,5-difluorophenyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(3,5-difluorophenyl)cyclopentanone.
Reduction: 2-(3,5-difluorophenyl)cyclopentane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(1S,2R)-2-(3,5-difluorophenyl)cyclopentanol is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological activity and enzyme interactions.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(3,5-difluorophenyl)cyclopentanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(3,5-difluorophenyl)cyclopentanol: The enantiomer of the compound with similar properties but different biological activity.
2-(3,5-difluorophenyl)cyclopentanone: The oxidized form of the compound.
2-(3,5-difluorophenyl)cyclopentane: The reduced form of the compound.
Uniqueness
(1S,2R)-2-(3,5-difluorophenyl)cyclopentanol is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
(1S,2R)-2-(3,5-difluorophenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(10)14/h4-6,10-11,14H,1-3H2/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGESKOFFHXRBTQ-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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